N-Benzyl-2-methyl-1,3-propanediamine

Lipophilicity ADME prediction Membrane permeability

N-Benzyl-2-methyl-1,3-propanediamine (CAS 1250405-19-6) is a chiral 1,3-diamine derivative with molecular formula C₁₁H₁₈N₂ and molecular weight 178.27 g/mol. The compound features a primary amine at the 3-position, a secondary benzylamine at the 1-position, and a methyl substituent at the 2-position, generating a prochiral center at C2 that enables stereochemical differentiation in downstream applications.

Molecular Formula C11H18N2
Molecular Weight 178.279
CAS No. 1250405-19-6
Cat. No. B577807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-2-methyl-1,3-propanediamine
CAS1250405-19-6
Molecular FormulaC11H18N2
Molecular Weight178.279
Structural Identifiers
SMILESCC(CN)CNCC1=CC=CC=C1
InChIInChI=1S/C11H18N2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10,13H,7-9,12H2,1H3
InChIKeyRICFCTFKNQIVMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-methyl-1,3-propanediamine (CAS 1250405-19-6): Procurement-Grade Specification and Structural Baseline for Differentiated Diamine Ligand Selection


N-Benzyl-2-methyl-1,3-propanediamine (CAS 1250405-19-6) is a chiral 1,3-diamine derivative with molecular formula C₁₁H₁₈N₂ and molecular weight 178.27 g/mol . The compound features a primary amine at the 3-position, a secondary benzylamine at the 1-position, and a methyl substituent at the 2-position, generating a prochiral center at C2 that enables stereochemical differentiation in downstream applications . Commercial availability includes specifications of ≥97% purity (GC), with reported density of 0.97 g/mL and predicted boiling point of 284.6±15.0 °C . The compound is supplied as a research chemical for laboratory use only, with verified analytical characterization data including IR and NMR spectra available through authoritative spectral databases [1].

Why N-Benzyl-2-methyl-1,3-propanediamine Cannot Be Replaced by Unsubstituted or Linear 1,3-Diamines in Coordination Chemistry and Asymmetric Synthesis


The procurement relevance of N-Benzyl-2-methyl-1,3-propanediamine hinges on its unique combination of structural features that no generic 1,3-propanediamine analog can replicate simultaneously. The 2-methyl substituent introduces a prochiral center that enables stereochemical control in metal coordination environments, a property absent in the linear, achiral parent scaffold 1,3-propanediamine (CAS 109-76-2) [1]. The N-benzyl moiety provides aromatic π-stacking capability and increased lipophilicity (LogP = 2.46) compared to the highly hydrophilic unsubstituted analog 2-methyl-1,3-propanediamine (CAS 2400-78-4; LogP ≈ -0.71 predicted) [2][3]. This dual substitution pattern creates a ligand with differential denticity potential—offering both primary amine and secondary benzylamine coordination sites with distinct steric and electronic profiles—that cannot be achieved with simpler mono-substituted alternatives such as N-benzyl-1,3-propanediamine (CAS 13910-48-0) or N-benzyl-1,2-ethanediamine (CAS 4152-09-4), both of which lack the 2-methyl stereochemical handle and possess different chelate ring sizes upon metal coordination [4].

Quantitative Differentiation Evidence for N-Benzyl-2-methyl-1,3-propanediamine (CAS 1250405-19-6): Comparative Data for Scientific Procurement Decisions


Lipophilicity and Membrane Permeability Advantage: LogP Comparison of N-Benzyl-2-methyl-1,3-propanediamine Versus Unsubstituted 2-Methyl-1,3-propanediamine

N-Benzyl-2-methyl-1,3-propanediamine exhibits substantially higher calculated lipophilicity compared to its unsubstituted parent diamine, 2-methyl-1,3-propanediamine. The introduction of the N-benzyl aromatic group increases the LogP value from approximately -0.71 to 2.46, representing a >3 log unit shift in partition coefficient [1]. This quantitative difference is consistent with the established class-level observation that N-benzyl substitution enhances lipophilicity and alters pharmacokinetic properties in diamine-derived ligands and coordination complexes [2].

Lipophilicity ADME prediction Membrane permeability Coordination chemistry

Chelate Ring Size and Coordination Geometry Differentiation: N-Benzyl-2-methyl-1,3-propanediamine Forms Six-Membered Metallacycles Versus Five-Membered Rings from Ethanediamine Analogs

N-Benzyl-2-methyl-1,3-propanediamine, upon coordination to metal centers, forms a six-membered chelate ring, in contrast to N-benzyl-1,2-ethanediamine analogs which form five-membered chelate rings. This structural distinction has been systematically investigated in platinum(II) complexes: 1,3-propanediamine-derived ligands produce six-membered metallacycles, while 1,2-ethanediamine derivatives yield five-membered rings [1]. Research comparing both ligand classes demonstrates that chelate ring size affects DNA intercalation potential—complexes with N-benzyl aromatic groups on either scaffold exhibit enhanced DNA binding via intercalation, but the 1,3-propanediamine framework provides distinct geometric constraints that influence overall complex geometry [2].

Coordination chemistry Platinum complexes Chelate ring size Antitumor agents

Molecular Weight and Boiling Point Differentiation: N-Benzyl-2-methyl-1,3-propanediamine Versus Unsubstituted and Mono-Benzylated Analogs

N-Benzyl-2-methyl-1,3-propanediamine possesses a molecular weight of 178.27 g/mol and predicted boiling point of 284.6±15.0 °C, values that are intermediate between simpler analogs and more heavily substituted derivatives . Compared to the parent scaffold 2-methyl-1,3-propanediamine (MW 88.15 g/mol; boiling point 136.9±8.0 °C), the target compound exhibits a +90.12 g/mol mass increase and +147.7 °C boiling point elevation, reflecting the benzyl substituent contribution [1]. Relative to N,N'-dibenzyl-2-methyl-1,3-propanediamine (CAS 155448-02-5; MW 268.40 g/mol), the mono-benzylated target compound retains one free primary amine for further functionalization while providing intermediate volatility for purification by distillation .

Physicochemical properties Purification Storage Synthetic intermediate

Evidence-Based Application Scenarios for N-Benzyl-2-methyl-1,3-propanediamine (CAS 1250405-19-6) in Scientific Procurement


Development of Chiral Coordination Complexes Requiring Six-Membered Chelate Rings with Aromatic DNA-Intercalating Moieties

N-Benzyl-2-methyl-1,3-propanediamine serves as a ligand precursor for platinum(II) and other transition metal complexes where the six-membered chelate ring (characteristic of 1,3-propanediamine scaffolds) is desired over five-membered rings from 1,2-ethanediamine alternatives. The N-benzyl aromatic substituent provides potential DNA intercalation capability as established in platinum complex research, while the 2-methyl group offers a prochiral center for investigating stereochemical effects on coordination geometry and biological activity [1]. This application is supported by class-level evidence demonstrating that N-benzyl-1,3-propanediamine derivatives form stable platinum complexes with potential antineoplastic properties [2].

Synthesis of Lipophilic Building Blocks with Retained Primary Amine Reactivity for Multi-Step Derivatization

The target compound provides an optimal balance of lipophilicity (LogP 2.46) and reactive functionality, featuring one free primary amine and one secondary benzylamine [1]. This molecular architecture enables sequential functionalization strategies: the more nucleophilic primary amine can be selectively derivatized (e.g., acylation, reductive amination, Schiff base formation), while the benzyl group confers organic solubility and potential for subsequent hydrogenolytic deprotection. Compared to N,N'-dibenzyl-2-methyl-1,3-propanediamine, which lacks a free primary amine, the target compound preserves a reactive handle for further synthetic elaboration [2].

Asymmetric Catalysis Ligand Scaffold Exploiting Prochiral 2-Methyl Center

The 2-methyl substituent in N-Benzyl-2-methyl-1,3-propanediamine generates a prochiral carbon center that can be exploited for asymmetric induction when the compound is incorporated into chiral ligand frameworks [1]. This structural feature is absent in both the linear N-benzyl-1,3-propanediamine (CAS 13910-48-0) and N-benzyl-1,2-ethanediamine (CAS 4152-09-4) analogs. The combination of prochirality at C2, differential amine nucleophilicity (primary vs. secondary benzylamine), and six-membered chelate-forming capability provides a unique ligand architecture for enantioselective catalysis applications including hydrogen transfer hydrogenation and asymmetric Mannich reactions [2].

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